(1S)-1-{5-[(2,4-dichlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-2-phenylethanamine
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Overview
Description
1-(5-{[(2,4-DICHLOROPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)-2-PHENYLETHAN-1-AMINE is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a 2,4-dichlorophenyl group, a sulfanyl group, and a phenylethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-{[(2,4-DICHLOROPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)-2-PHENYLETHAN-1-AMINE typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting hydrazides with carbon disulfide in the presence of a base, followed by cyclization with an appropriate electrophile.
Introduction of the 2,4-Dichlorophenyl Group: This step involves the reaction of the oxadiazole intermediate with 2,4-dichlorobenzyl chloride in the presence of a base to form the desired product.
Attachment of the Phenylethanamine Moiety: The final step involves the nucleophilic substitution reaction where the phenylethanamine group is introduced to the oxadiazole derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(5-{[(2,4-DICHLOROPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)-2-PHENYLETHAN-1-AMINE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, catalytic hydrogenation
Substitution: Nitric acid (nitration), halogens (halogenation), sulfuric acid (sulfonation)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Nitro derivatives, halogenated compounds, sulfonated derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(5-{[(2,4-DICHLOROPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)-2-PHENYLETHAN-1-AMINE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share a similar heterocyclic structure and have been studied for their antimicrobial and anticancer properties.
2-Amino-1,3,4-Oxadiazole Derivatives: These derivatives have shown potential as antibacterial and antiviral agents.
Uniqueness
1-(5-{[(2,4-DICHLOROPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)-2-PHENYLETHAN-1-AMINE is unique due to the presence of the 2,4-dichlorophenyl group and the phenylethanamine moiety, which may confer specific biological activities and chemical reactivity not observed in other similar compounds.
Properties
Molecular Formula |
C17H15Cl2N3OS |
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Molecular Weight |
380.3 g/mol |
IUPAC Name |
(1S)-1-[5-[(2,4-dichlorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]-2-phenylethanamine |
InChI |
InChI=1S/C17H15Cl2N3OS/c18-13-7-6-12(14(19)9-13)10-24-17-22-21-16(23-17)15(20)8-11-4-2-1-3-5-11/h1-7,9,15H,8,10,20H2/t15-/m0/s1 |
InChI Key |
XOEQHQLIMFIEKC-HNNXBMFYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C2=NN=C(O2)SCC3=C(C=C(C=C3)Cl)Cl)N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=NN=C(O2)SCC3=C(C=C(C=C3)Cl)Cl)N |
Origin of Product |
United States |
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